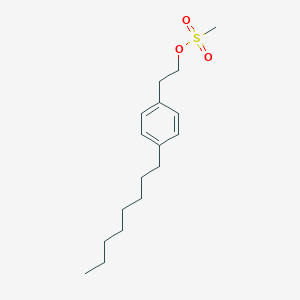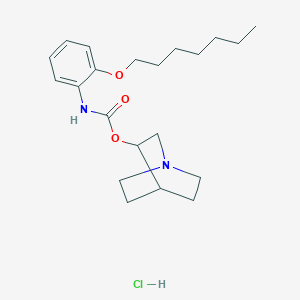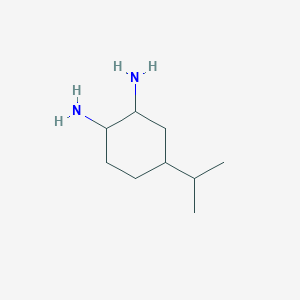
4-氨基异喹啉
描述
4-Aminoquinolines are a class of compounds that have been historically significant in the field of synthetic chemotherapeutics, particularly for the treatment and prophylaxis of malaria. Chloroquine, a notable member of this class, has been highly effective and well-tolerated, but the emergence of resistant strains of the malarial parasite has necessitated the development of new synthetic alternatives .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives has been approached through various methods. One such method involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, resulting in a series of derivatives confirmed by NMR and FAB-MS spectral and elemental analyses . Another approach for the synthesis of 4-aminoquinolines starts from substituted anthranilonitriles, using a three-step process that includes condensation, cyclization in superacidic conditions, and treatment with NaOEt in ethanol . Additionally, a metal-free synthesis of multisubstituted 1-aminoisoquinoline derivatives has been reported, which employs a simple reaction of a 4 H -pyran derivative with secondary amines . Moreover, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr chemistry for assembling 4-aminoquinolines .
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline derivatives has been elucidated through various spectroscopic techniques. For instance, the structures of synthesized 4-aminoquinoline derivatives were confirmed by NMR and FAB-MS spectral and elemental analyses . Theoretical investigations have also been conducted to understand the reactive species during the cyclization process of synthesis . Furthermore, crystal structural analyses of 1-aminoisoquinoline derivatives have revealed that their solid-state emissions originate from twisted molecular conformations and loose stacking arrangements .
Chemical Reactions Analysis
The chemical reactivity of 4-aminoquinolines has been explored in the context of their potential as antimalarial and anticancer agents. For example, the synthesis of 4-aminoquinoline derivatives has been tailored to enhance their cytotoxic effects on human breast tumor cell lines, with some compounds showing potent activity . Additionally, the reactivity of isoquinolinequinones with various substituents has been evaluated for their cytotoxic activity against several human tumor cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinolines are influenced by their molecular structure. The dual-state emissions of 1-aminoisoquinoline derivatives, exhibiting strong blue fluorescence in solution and solid-state blue fluorescence with high quantum yields, are a result of their molecular conformations . The protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, showing substantial monoprotonation at physiological pH . These properties are critical for their pharmacological applications and are taken into consideration during the drug development process .
科学研究应用
抗疟疾药物开发
4-氨基异喹啉(4AQ)在抗疟疾药物的开发中具有重要意义。研究重点在于了解它们的作用机制、结构活性关系(SAR)以及开发新的化合物,以增强其对疟疾的疗效,特别是对氯喹耐药品系的疟原虫(Plasmodium falciparum)的疗效。这些努力已经带来了有希望的新型抗疟疾候选药物(O’Neill等,2006)。另一项研究突出了喹啉环在抗疟疾药物中的重要性,并引入了氯喹和阿莫地喹的新型合成类似物,显示出下一代抗疟疾疗法的潜力(Parhizgar & Tahghighi, 2017)。
合成和荧光应用
一项研究描述了多取代1-氨基异喹啉衍生物的无金属合成,揭示了由于其双态发射而在固态荧光材料开发中的潜力。这项研究为在荧光材料中使用异喹啉结构开辟了新的可能性(Zhang et al., 2020)。
癌症研究和药物开发
已经确定5-氨基异喹啉(5-AIQ)是多聚(ADP-核糖)聚合酶(PARP)的有效抑制剂,PARP在各种癌细胞中过度表达。放射碘标记的5-AIQ的开发为在结肠癌细胞中靶向PARP-1提供了高度特异性示踪剂,表明其在癌症诊断和治疗中的潜力(El-Hamoly et al., 2020)。另一篇研究论文讨论了含α-氨基酸的氨基异喹啉-5,8-喹啉醌的合成,评估了它们对癌细胞系的细胞毒活性,揭示了它们作为抗癌药物的显著潜力(Valderrama et al., 2016)。
基于4-氨基喹啉的传感器开发
一项2022年的研究回顾了用于4-氨基喹啉药物的电化学传感器的进展,强调了它们在生物和环境样品中检测这些药物的重要性。这项研究强调了电化学方法在药物分析中的敏感性和效率(Matrouf et al., 2022)。
激酶抑制剂和抗癌应用
已经证明在药物化学中具有应用的4-氨基喹唑啉衍生物是特异性激酶抑制剂。它们用于治疗包括肺癌、乳腺癌和前列腺癌在内的各种癌症。这突显了4-氨基喹唑啉在开发靶向特定的抗癌疗法中的作用(Das & Hong, 2019)。
安全和危害
未来方向
The future directions of 4-Aminoisoquinoline research could involve the development of new synthesis methods, as well as the exploration of its derivatives for various applications. For instance, a transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones has been developed recently .
作用机制
Target of Action
4-Aminoisoquinoline, also known as isoquinolin-4-amine, is a biochemical reagent . It is a derivative of quinoline, and its primary target is the digestive vacuole of the intraerythrocytic parasite . The compound has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .
Mode of Action
The mechanism of action of 4-aminoquinolines, including 4-Aminoisoquinoline, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite; the most recent one is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .
Biochemical Pathways
It is known that 4-aminoquinoline compounds, including 4-aminoisoquinoline, are involved in the inhibition of the haem polymerase of the parasite . This inhibition leads to the accumulation of soluble haem, which is toxic for the parasite .
Pharmacokinetics
4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For instance, chloroquine, a derivative of 4-aminoquinoline, is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney .
Result of Action
The result of the action of 4-Aminoisoquinoline is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic for the parasite . This action is effective in treating erythrocytic plasmodial infections .
Action Environment
It is known that the efficacy and stability of 4-aminoquinoline compounds can be influenced by various factors, including the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite .
属性
IUPAC Name |
isoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIUXVGHQFJYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178351 | |
| Record name | 4-Isoquinolylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoquinoline | |
CAS RN |
23687-25-4 | |
| Record name | 4-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023687254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isoquinolylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isoquinolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX5SYG47SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)





![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)





